1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Lipophilicity optimization Drug design SAR studies

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CAS 1417566-56-3) is a densely functionalized polyhalogenated nitrobenzene derivative with the molecular formula C₇H₂BrClF₃NO₃ and a molecular weight of 320.45 g/mol. The compound incorporates four distinct halogen types (bromine, chlorine, and three fluorine atoms) alongside a nitro group and a chloro(difluoro)methoxy (–OCF₂Cl) substituent on a single benzene ring, as documented in the PubChem compound database (CID.

Molecular Formula C7H2BrClF3NO3
Molecular Weight 320.45 g/mol
CAS No. 1417566-56-3
Cat. No. B1405535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene
CAS1417566-56-3
Molecular FormulaC7H2BrClF3NO3
Molecular Weight320.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)Cl)Br)F)[N+](=O)[O-]
InChIInChI=1S/C7H2BrClF3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H
InChIKeyWKKYMMYCSCUYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CAS 1417566-56-3): Sourcing Guide for a Polyhalogenated Nitroaromatic Research Intermediate


1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CAS 1417566-56-3) is a densely functionalized polyhalogenated nitrobenzene derivative with the molecular formula C₇H₂BrClF₃NO₃ and a molecular weight of 320.45 g/mol [1]. The compound incorporates four distinct halogen types (bromine, chlorine, and three fluorine atoms) alongside a nitro group and a chloro(difluoro)methoxy (–OCF₂Cl) substituent on a single benzene ring, as documented in the PubChem compound database (CID 75365421) [1]. It is supplied as a research-grade intermediate at ≥95% purity with long-term storage recommended in a cool, dry environment . This compound belongs to the class of polyhalogenated nitroaromatics that serve as versatile building blocks for sequential functionalization in medicinal chemistry, agrochemical discovery, and materials science programs.

Why 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene Cannot Be Replaced by Simpler Chloro(difluoro)methoxy-nitrobenzene Analogs


Simpler chloro(difluoro)methoxy-nitrobenzene analogs such as 1-[chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8, MW 223.56) lack both the ortho-bromo and the 5-fluoro substituents, which fundamentally alters their synthetic utility [1]. The target compound's ortho-bromo substituent serves as a regioselective handle for palladium-catalyzed cross-coupling reactions—a reactivity axis entirely absent in the non-brominated analog [2]. Similarly, the methoxy analog 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0, MW 250.02) replaces the –OCF₂Cl group with a simple –OCH₃ group, sacrificing the unique pseudohalogen reactivity of the chloro(difluoro)methoxy moiety that can itself participate in aminodehalogenation reactions under nucleophilic conditions [3]. The combination of bromo, fluoro, nitro, and –OCF₂Cl substituents in a single low-molecular-weight scaffold creates a density of orthogonal reactive handles—bromo for cross-coupling, nitro for reduction/diazotization, and –OCF₂Cl for nucleophilic displacement—that cannot be replicated by any single in-class analog [1].

Quantitative Differentiation Evidence for 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 4.0) vs. Non-Brominated and Methoxy Analogs for Membrane Permeability-Driven Design

The target compound exhibits a computed XLogP3 value of 4.0, which is 0.5 log units higher than the non-brominated analog 1-[chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8, XLogP3 = 3.5) and 1.5 log units higher than the methoxy analog 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (CAS 330794-02-0, XLogP3 = 2.5) [1][2]. This lipophilicity increase, driven by the additional bromine and fluorine atoms, places the target compound in the optimal logP range (3–5) often sought for CNS-permeable or membrane-targeting small molecule candidates [3].

Lipophilicity optimization Drug design SAR studies

Molecular Complexity Advantage: 16 Heavy Atoms and Complexity Score 278 vs. 213 for Base Scaffold for Library Diversity

The target compound registers a heavy atom count of 16 and a molecular complexity score of 278, compared to only 14 heavy atoms and a complexity score of 213 for the base scaffold 1-[chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8) [1][2]. The additional ortho-bromo and meta-fluoro substituents increase both the steric and electronic complexity of the scaffold while preserving a rotatable bond count of 2, identical to the simpler analog [1]. The methoxy comparator (CAS 330794-02-0) has only 13 heavy atoms and a complexity of 199, with a reduced rotatable bond count of 1, limiting conformational flexibility [3].

Chemical library design Diversity-oriented synthesis Fragment elaboration

Ortho-Bromo Regioselective Cross-Coupling Handle: Predicted Reactivity Advantage Over Non-Brominated and Regioisomeric Analogs

The target compound features a bromine atom positioned ortho to the chloro(difluoro)methoxy group and para to the nitro group. Published flow-chemistry studies on the related scaffold 1,4-dibromo-2-nitrobenzene demonstrate that bromine ortho to a nitro group undergoes phosphine-free, room-temperature Suzuki-Miyaura coupling with high regioselectivity, achieving >90% conversion in the first coupling step [1]. The non-brominated analog 1-[chloro(difluoro)methoxy]-4-nitrobenzene (CAS 40750-71-8) cannot participate in such cross-coupling chemistry at all, while the regioisomer 4-bromo-1-[chloro(difluoro)methoxy]-2-nitro-benzene (CAS 1417566-75-6, MW 302.46) has the bromine para to the nitro group, which would alter the electronic activation pattern and reduce selectivity for sequential coupling .

Suzuki-Miyaura coupling Regioselective synthesis C–C bond formation

Chloro(difluoro)methoxy Group as a Pseudohalogen Leaving Group: Reactivity Between Fluorine and Chlorine in Aminodehalogenation

Published experimental data by Petko et al. demonstrate that the difluoromethoxy (–OCF₂) group on activated nitrobenzenes can be displaced by ammonia at 80–160 °C under high pressure, acting as a pseudohalogen leaving group [1]. The study established a reactivity hierarchy: fluorine > difluoromethoxy >> chlorine in the same position on nitrobenzene scaffolds [1]. The target compound uniquely combines all three leaving group types (F, OCF₂Cl, Br, and a nitro-activated position) on a single ring, providing four distinguishable reactive loci. In contrast, the methoxy analog (CAS 330794-02-0) replaces the pseudohalogen –OCF₂Cl with a non-leaving –OCH₃ group, eliminating one entire dimension of reactivity [2].

Nucleophilic aromatic substitution Pseudohalogen reactivity Difluoromethoxy displacement

Supply Specification: ≥95% Purity with Full Quality Assurance vs. Variable Purity Grades of Closest Analogs

The target compound is commercially available from AKSci (Cat. No. 1650DX) at a minimum purity specification of 95%, with Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation provided per batch, and long-term storage recommended in a cool, dry place . The closest regioisomeric analog 4-bromo-1-[chloro(difluoro)methoxy]-2-nitro-benzene (CAS 1417566-75-6, Cat. No. 1657DX) is also listed at 95% minimum purity ; however, the positional isomerism results in a different molecular weight (302.46 vs. 320.45 g/mol) and a distinct substitution pattern that alters the electronic environment of the bromine for cross-coupling applications .

Procurement specification Quality assurance Reproducibility

Recommended Application Scenarios for 1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene Based on Quantitative Differentiation Evidence


Sequential Chemoselective Synthesis via Ortho-Bromo Suzuki Coupling Followed by Nitro Reduction

For medicinal chemistry programs requiring the construction of biaryl or heterobiaryl intermediates, the target compound's ortho-bromo substituent enables room-temperature, phosphine-free Suzuki-Miyaura cross-coupling with arylboronic acids, as demonstrated on analogous ortho-bromo-nitrobenzene scaffolds where >90% regioselective conversion was achieved under mild aqueous flow conditions [1]. Following the coupling step, the remaining nitro group can be reduced to an amine for further diversification (e.g., amide coupling, reductive amination, or diazotization), providing a two-step sequence to functionalized biaryl amines. The non-brominated analog (CAS 40750-71-8) cannot enter this reaction pathway, while the regioisomeric comparator (CAS 1417566-75-6) with bromine para to nitro would exhibit different electronic activation and coupling selectivity .

SNAr Cascade Utilizing –OCF₂Cl Pseudohalogen Reactivity for Orthogonal Functionalization

In programs requiring sequential nucleophilic aromatic substitution (SNAr), the target compound offers a unique advantage: the –OCF₂Cl group can be displaced by amine nucleophiles under high-temperature aqueous ammonia conditions, as established by Petko et al. (2015) who demonstrated that the difluoromethoxy group on nitrobenzenes exhibits reactivity intermediate between fluorine and chlorine [1]. This enables a three-step cascade: (1) bromo-selective Suzuki coupling, (2) –OCF₂Cl displacement by ammonia or primary amines to introduce amino functionality, and (3) nitro reduction for further elaboration. The methoxy analog (CAS 330794-02-0) cannot participate in step 2, as the –OCH₃ group is not a leaving group under these conditions, limiting the scaffold to a two-step sequence .

Fragment-Based Drug Discovery Libraries Requiring High Lipophilicity and Halogen-Bonding Capacity

With a computed XLogP3 of 4.0—substantially higher than the non-brominated analog (XLogP3 = 3.5) and the methoxy analog (XLogP3 = 2.5)—the target compound is better suited for fragment libraries targeting hydrophobic protein binding pockets or membrane-associated targets [1]. The presence of four distinct halogen types (Br, Cl, and three F atoms in different chemical environments) provides multiple potential halogen-bond donor and acceptor sites for structure-based drug design, a feature not available in simpler analogs with only one or two halogen types . The topological polar surface area of 55.1 Ų is shared with the base scaffold, but the higher heavy atom count (16 vs. 13–14) increases the three-dimensional character of the fragment without inflating molecular weight beyond lead-like criteria .

Agrochemical Intermediate Synthesis Leveraging –OCF₂Cl as a Metabolic Stability Motif

The chloro(difluoro)methoxy group is a recognized structural motif in agrochemical design, where the –OCF₂H/–OCF₂Cl functionality often confers enhanced metabolic stability and altered physicochemical properties compared to –OCH₃ or –OCF₃ analogs [1]. The target compound provides this motif pre-installed on a scaffold that also carries a bromine for further coupling and a nitro group that can be reduced to an aniline—a privileged substructure in numerous herbicidal and fungicidal chemotypes. Given that sulfonylurea herbicides and other agrochemical classes have incorporated chlorodifluoromethoxy-substituted aromatic rings as key pharmacophoric elements , this compound represents a strategically functionalized intermediate for agrochemical discovery programs.

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